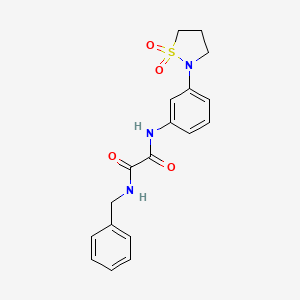

N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Description

N1-Benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a benzyl group on one amide nitrogen and a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl substituent on the other. The 1,1-dioxidoisothiazolidin-2-yl moiety introduces a sulfone group, which enhances hydrogen-bonding capacity and electronic polarization. This compound’s design combines aromatic (benzyl) and sulfone-containing heterocyclic groups, making it structurally distinct from other oxalamides. Potential applications span polymer science (as nucleating agents) and medicinal chemistry (as enzyme inhibitors or receptor modulators) .

Properties

IUPAC Name |

N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-17(19-13-14-6-2-1-3-7-14)18(23)20-15-8-4-9-16(12-15)21-10-5-11-26(21,24)25/h1-4,6-9,12H,5,10-11,13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAWSWBXNEHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide typically involves multiple steps. One common method involves the reaction of benzylamine with 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxamide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Compounds similar to N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide have been studied for their potential anticancer properties. Research indicates that derivatives of oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies on related oxalamide compounds have shown promising results in targeting specific cancer pathways .

-

Antimicrobial Properties

- The presence of the isothiazolidinone moiety in the structure suggests potential antimicrobial activity. Preliminary studies have indicated that compounds with similar structures exhibit significant inhibition against various bacterial strains, which could be beneficial in developing new antibiotics .

- Anti-inflammatory Effects

Pharmacological Insights

- Mechanism of Action

-

Case Studies

- In vitro studies have demonstrated that N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies utilized various assays to confirm its cytotoxic effects and elucidate the underlying mechanisms .

Material Science Applications

- Polymer Chemistry

-

Nanotechnology

- Due to its chemical structure, there is potential for N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide to be used in the development of nanocarriers for drug delivery systems. The ability to encapsulate drugs within a polymeric framework could enhance bioavailability and targeted delivery .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The oxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Key Analogues:

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (Compound 1c)

- Substituents : Trifluoromethyl (CF₃), fluoro, and pyridinyl groups.

- Properties : Strong electron-withdrawing effects from CF₃ and fluorine enhance metabolic stability and lipophilicity. Used in kinase inhibition studies .

- Comparison : Unlike the target compound, 1c lacks a sulfone group but shares a halogenated aromatic system. The CF₃ group offers steric bulk comparable to the isothiazolidinyl sulfone in the target compound.

N1,N2-Bis(2-hydroxyethyl)oxalamide (OXA1)

- Substituents : Hydroxyethyl groups on both amide nitrogens.

- Properties : High hydrophilicity due to hydroxyl groups; used to initiate ring-opening polymerization of lactides for biodegradable polymers .

- Comparison : The target compound’s benzyl and sulfone groups confer greater hydrophobicity and stronger hydrogen-bonding capacity than OXA1.

N-(3-(2,6-Dibromo-4-(2-formamidoethyl)-phenoxy)propyl)oxalamide (Compound 5) Substituents: Dibrominated phenoxy and formamide groups. Properties: Bromine increases molecular weight and lipophilicity; formamide participates in intermolecular hydrogen bonding . Comparison: The target compound replaces bromine with a sulfone heterocycle, reducing halogen-related toxicity risks while maintaining strong hydrogen-bonding motifs.

N1-Benzyl-N2-(4-methoxyphenyl)oxalamide (Compound 14) Substituents: Benzyl and methoxyphenyl groups. Properties: Methoxy’s electron-donating effect stabilizes aromatic systems; used in crystallography studies .

Hydrogen-Bonding and Crystallization Behavior

Oxalamides are renowned for their N–H···O hydrogen-bonding networks. The target compound’s sulfone group enhances hydrogen-bond acceptor capacity compared to analogues with ester or alkyl groups. For example:

Thermal and Solubility Properties

Biological Activity

N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and research findings related to its activity.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 406.48 g/mol

The structure features a benzyl group attached to an oxalamide moiety, with a dioxidoisothiazolidine ring contributing to its unique properties. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the reaction of benzylamine with appropriate isocyanates under controlled conditions. The process can be optimized for yield and purity using organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Antimicrobial Activity

Research has indicated that compounds similar to N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. Specific studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays using cancer cell lines have indicated that it can induce apoptosis and inhibit cell proliferation. For example, studies reported IC50 values in the micromolar range against certain cancer types, which is promising for further development as an anticancer agent .

Enzyme Inhibition

N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has also been evaluated for its potential as an enzyme inhibitor. Its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated, revealing moderate inhibitory effects. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

In a study published in 2023, a series of oxalamides were synthesized and tested for their antimicrobial efficacy. The results showed that compounds containing the dioxidoisothiazolidin moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to their unsubstituted counterparts .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | Staphylococcus aureus | 18 |

| N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | Escherichia coli | 15 |

Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest that N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide could be a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.